molecular formula C7H6BrFO2S B12310182 (4-Bromophenyl)methanesulfonyl fluoride

(4-Bromophenyl)methanesulfonyl fluoride

Cat. No.: B12310182
M. Wt: 253.09 g/mol
InChI Key: YYARTOBNRSNUBP-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methanesulfonyl fluoride is a chemical compound that has gained significant attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methanesulfonyl fluoride group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)methanesulfonyl fluoride typically involves the reaction of 4-bromobenzenesulfonyl chloride with a fluoride source. One common method is the reaction of 4-bromobenzenesulfonyl chloride with potassium fluoride or potassium bifluoride in an aqueous medium, followed by steam distillation to isolate the product . This method is favored due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of phase transfer catalysts can improve the efficiency of the fluoride exchange reaction, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Oxidation and Reduction: The bromine atom on the phenyl ring can participate in oxidation and reduction reactions, leading to the formation of different brominated or debrominated products.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids or esters, resulting in the formation of biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used for these reactions.

    Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate or cesium carbonate, are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, sulfonothioates, brominated or debrominated phenyl compounds, and biaryl compounds .

Scientific Research Applications

(4-Bromophenyl)methanesulfonyl fluoride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: The compound is employed in the study of enzyme inhibition, particularly as an inhibitor of acetylcholinesterase, which is important for understanding neurotransmission processes.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to inhibit specific enzymes and proteins.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methanesulfonyl fluoride primarily involves the inhibition of enzymes through covalent modification. The sulfonyl fluoride group reacts with nucleophilic residues in the active site of enzymes, such as serine or cysteine residues, leading to irreversible inhibition . This mechanism is particularly relevant in the inhibition of acetylcholinesterase, where the compound forms a covalent bond with the serine residue in the enzyme’s active site, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Fluoride: Similar to (4-Bromophenyl)methanesulfonyl fluoride, methanesulfonyl fluoride is a potent inhibitor of acetylcholinesterase and is used in various biochemical studies.

    4-Bromobenzenesulfonyl Chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.

    Sulfonyl Chlorides and Fluorides: Other sulfonyl chlorides and fluorides, such as tosyl chloride and trifluoromethanesulfonyl fluoride, exhibit similar reactivity and are used in organic synthesis.

Uniqueness

The uniqueness of this compound lies in its combination of a bromine atom and a sulfonyl fluoride group, which imparts distinct reactivity and biological activity. This combination allows for selective enzyme inhibition and the formation of diverse sulfonyl derivatives, making it a valuable tool in both chemical and biological research.

Properties

Molecular Formula

C7H6BrFO2S

Molecular Weight

253.09 g/mol

IUPAC Name

(4-bromophenyl)methanesulfonyl fluoride

InChI

InChI=1S/C7H6BrFO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2

InChI Key

YYARTOBNRSNUBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)F)Br

Origin of Product

United States

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